molecular formula C7H7BN2O2 B597580 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid CAS No. 1246761-84-1

1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid

Cat. No.: B597580
CAS No.: 1246761-84-1
M. Wt: 161.955
InChI Key: DPSPGIZCHXNPRZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It is often used in research and has a molecular weight of 161.96 .


Synthesis Analysis

The synthesis of this compound involves several steps. The starting material, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is reacted with sodium hydride in tetrahydrofuran (THF) under nitrogen. The reaction mixture is then cooled and n-butyllithium is added. This is followed by the addition of triisopropyl borate. The reaction mixture is then allowed to warm to room temperature over 1.5 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a boronic acid group attached at the 4-position .


Chemical Reactions Analysis

This compound has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in an inert atmosphere at 2-8°C. .

Scientific Research Applications

  • Pharmaceutical Intermediate Synthesis : Xin Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which is derived from 1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid. This process involved a palladium-catalyzed cyanation/reduction sequence and was a significant contribution to pharmaceutical chemistry (Wang et al., 2006).

  • Antitumor Activity : In 2013, A. Carbone et al. synthesized new nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds were found to significantly reduce DMPM cell proliferation and induce apoptosis (Carbone et al., 2013).

  • Chemical Synthesis Techniques : Carl Thibault et al. (2003) presented two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide. This study contributed to the field of organic chemistry by providing new methods for regioselective fluorination (Thibault et al., 2003).

  • Suzuki–Miyaura Cross-Coupling : E. Matyugina et al. (2020) reported the Suzuki–Miyaura cross-coupling of 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid with functionalized pyridinyl and pyrimidinyl bromides, leading to the synthesis of new promising 3-hetaryl-1H-pyrroles. This study is relevant to medicinal chemistry and materials science (Matyugina et al., 2020).

  • Synthesis and Properties : R. Herbert and D. Wibberley (1969) investigated different routes for preparing 1H-pyrrolo[2,3-b]pyridines and their reactions with various electrophiles. This work has been foundational in understanding the chemical properties and potential applications of these compounds (Herbert & Wibberley, 1969).

  • Inhibitors of Gastric Acid Secretion : A. Palmer et al. (2008) prepared a series of 1H-pyrrolo[3,2-b]pyridines that were potent inhibitors of gastric acid secretion. This research has implications for the development of new medications for gastrointestinal disorders (Palmer et al., 2008).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statement H302. Precautionary statements include P280, P305+P351+P338 .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPGIZCHXNPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CNC2=NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246761-84-1
Record name 1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-1H-pyrrolo[2,3-b]pyridine (0.944 g, 4.79 mmol) in THF (10 ml) was added dropwise to sodium hydride (0.240 g, 5.99 mmol) in THF (10 ml) at 20° C. under nitrogen. The resulting mixture was stirred at 20° C. for 10 minutes. The reaction mixture was cooled to −78° C. and n-butyllithium in hexanes (2.396 mL, 5.99 mmol) was added dropwise over 10 minutes and stirred at −78° C. for 10 minutes. Triisopropyl borate (3.32 mL, 14.37 mmol) was added dropwise over 2 minutes and the reaction mixture allowed to warm to RT over 1.5 hours. The reaction mixture was quenched with water (10 ml) and C18 silica gel was added (10 g) and the mixture was concentrated in vacuo. The resultant solid was purified by reverse phase flash silica chromatography, eluting with a gradient of 5 to 40% acetonitrile in water. Pure fractions were evaporated to afford 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid (0.590 g, 76%); m/z: (ES+) MH+, 162.88.
Quantity
0.944 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
2.396 mL
Type
reactant
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three

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